molecular formula C24H29N3O5S B2803617 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide CAS No. 922123-81-7

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide

Numéro de catalogue: B2803617
Numéro CAS: 922123-81-7
Poids moléculaire: 471.57
Clé InChI: IRVNHUFTZWVBNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepin core substituted with an allyl group, dimethyl substituents, and a butyramide-linked phenylsulfonamide moiety. Its synthesis likely involves sequential functionalization of the benzo-oxazepin scaffold, followed by sulfamoylation and acylation steps, as seen in analogous procedures .

Propriétés

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-20-21(15-18)32-16-24(3,4)23(29)27(20)14-6-2/h6,8-13,15,26H,2,5,7,14,16H2,1,3-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVNHUFTZWVBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chains

details a series of sulfonamide-acylated compounds (5a–5d) with a tetrahydrofuran-3-yl sulfamoylphenyl backbone. While these compounds share the sulfamoylphenylbutyramide motif with the target molecule, key differences include:

  • Core Heterocycle: The target compound employs a benzo[b][1,4]oxazepin ring, whereas 5a–5d use a tetrahydrofuran-derived scaffold.
  • Substituent Variations : The allyl and dimethyl groups on the benzo-oxazepin ring distinguish the target compound from 5a–5d, which lack such modifications. These groups may influence steric hindrance or lipophilicity.

Table 1: Physicochemical Comparison of Target Compound and Analogues (5a–5d)

Compound Core Structure Alkyl Chain Melting Point (°C) [α]D (CH3OH) Molecular Weight (g/mol)
Target Compound Benzo[b][1,4]oxazepin Butyramide Not Reported Not Reported ~453.5 (estimated)
5a (Butyramide) Tetrahydrofuran-3-yl C4 180–182 +4.5° 327.4
5b (Pentanamide) Tetrahydrofuran-3-yl C5 174–176 +5.7° 341.4
5c (Hexanamide) Tetrahydrofuran-3-yl C6 142–143 +6.4° 355.4
5d (Heptanamide) Tetrahydrofuran-3-yl C7 143–144 +4.7° 369.4

Key Observations :

  • The benzo-oxazepin core in the target compound likely confers greater aromatic π-stacking capacity compared to the tetrahydrofuran analogues, which could enhance target binding .
Stereochemical and Functional Group Comparisons

highlights structurally complex sulfonamide derivatives (e.g., compounds m, n, o) with tetrahydropyrimidin-1-yl and phenoxyacetamido groups. These compounds differ significantly from the target molecule in:

  • Functional Groups: The phenoxyacetamido and diphenylhexanamide moieties in compounds contrast with the target’s allyl and dimethyl-substituted benzo-oxazepin system, suggesting divergent pharmacological targets .
Sulfonamide Derivatives with Antimicrobial Activity

explores pyrazole- and pyrimidine-based sulfonamides with antimicrobial properties. While these compounds share the sulfonamide pharmacophore with the target molecule, their heterocyclic cores (pyrazolo[1,5-a]pyrimidine) differ fundamentally from the benzo-oxazepin scaffold. This divergence likely results in distinct mechanisms of action, as pyrazole derivatives in exhibited activity against E. coli and S. aureus, whereas the target compound’s bioactivity remains uncharacterized .

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective sulfamoylation and acylation, as seen in the moderate yields (45–51%) of 5a–5d .
  • Biological Activity: Unlike the antimicrobial sulfonamides in , the target compound’s benzo-oxazepin core may favor non-antibiotic applications (e.g., kinase inhibition or anti-inflammatory effects). Further in vitro assays are needed to validate this hypothesis.
  • Structure-Activity Relationships (SAR) : The allyl and dimethyl groups on the benzo-oxazepin ring could modulate metabolic stability or toxicity, warranting comparative pharmacokinetic studies with analogues like 5a–5d.

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including formation of the tetrahydrobenzo[b][1,4]oxazepin core, sulfamoylation, and butyramide coupling. Key optimization steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfamoylation efficiency by stabilizing intermediates .
  • Temperature Control: Maintaining 0–5°C during sulfamoyl chloride coupling minimizes side reactions like hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while HPLC (C18 column, acetonitrile/water mobile phase) ensures final purity >95% .
  • Catalysts: Triethylamine or DMAP accelerates amide bond formation .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., allyl group protons at δ 5.2–5.8 ppm) and verifies sulfamoyl (-SO₂NH-) connectivity .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 487.62 for [M+H]⁺) and detects isotopic patterns .
  • HPLC-PDA: Quantifies purity (>98%) and detects impurities using UV absorption at 254 nm .
  • X-ray Crystallography: Resolves stereochemistry of the tetrahydrobenzooxazepin core if crystalline derivatives are obtainable .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO) for stock solutions (up to 50 mM), followed by dilution in assay buffers containing 0.1% Tween-80 to prevent precipitation .
  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via host-guest complexation .
  • pH Adjustment: The sulfamoyl group’s pKa (~9–10) allows solubility enhancement in mildly alkaline buffers (pH 8.5–9.0) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically analyzed?

Methodological Answer:

  • Assay Standardization: Compare protocols for cell line viability (MTT vs. resazurin assays), ensuring consistent ATP levels and incubation times .
  • Metabolic Stability: Evaluate cytochrome P450-mediated degradation using liver microsomes to identify artifactual activity drops .
  • Structural Analog Comparison: Cross-reference activity of analogs (e.g., 4-chloro vs. 4-methoxy derivatives) to isolate substituent effects .

Q. What computational approaches predict the compound’s binding mode to putative enzyme targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into homology models of sulfotransferases or kinases, prioritizing poses with sulfamoyl-oxygen interactions at catalytic lysine residues .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns, analyzing RMSD fluctuations (<2 Å indicates stable binding) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for allyl group modifications to guide SAR .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Allyl Group Optimization: Replace the allyl moiety with propargyl or cyclopropyl groups to assess steric/electronic effects on target engagement .
  • Sulfamoyl Bioisosteres: Substitute -SO₂NH- with -PO₂NH- or tetrazole to modulate acidity and membrane permeability .
  • Butyramide Tail: Shorten to acetamide or elongate to hexanamide to balance lipophilicity (clogP 2.5–3.5) and solubility .

Q. What strategies resolve instability of synthetic intermediates (e.g., sulfamoyl chloride derivatives)?

Methodological Answer:

  • In Situ Generation: Prepare sulfamoyl chloride from sulfonic acid and PCl₅ immediately before use to avoid hydrolysis .
  • Low-Temperature Quenching: Add intermediates to cold (−20°C) ether to precipitate stable crystals .
  • Protective Groups: Use tert-butoxycarbonyl (Boc) on the oxazepin nitrogen during sulfamoylation to prevent side reactions .

Q. How are scale-up challenges addressed while maintaining reaction selectivity?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfamoylation) to improve heat dissipation and yield .
  • DoE Optimization: Apply design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate) using JMP or MODDE software .
  • In-Line Analytics: Use FTIR probes to monitor reaction progress and automate quenching at >90% conversion .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.